

Application Notes and Protocols for Cesium Carbonate in DMF

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Compound of Interest

Compound Name: Cesium carbonate

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This document provides detailed application notes and standardized protocols for the effective use of **cesium carbonate** (Cs_2CO_3) in dimethylformamide (DMF). The combination of this strong, yet mild, base with a polar aprotic solvent is a cornerstone in modern organic synthesis, particularly favored in the development of pharmaceuticals and other complex organic molecules.

Overview and Key Advantages

Cesium carbonate is a versatile inorganic base widely employed in organic synthesis.^[1] Its utility in DMF is particularly noteworthy due to its high solubility compared to other common inorganic bases like potassium carbonate or sodium carbonate.^{[2][3]} This enhanced solubility leads to a phenomenon often termed the "cesium effect," characterized by exceptional reactivity.^{[4][5]} This effect is attributed to the poor solvation of the large cesium cation in DMF, leading to a more "naked" and highly reactive carbonate anion.^{[4][5]}

Key applications in DMF include:

- N-Alkylation and Arylation: Formation of C-N bonds in amines, amides, and heterocycles.^[6]
- O-Alkylation and Arylation: Synthesis of ethers and aryl ethers from alcohols and phenols.^[6]

- C-C Bond Formation: Utilized in various coupling reactions like Suzuki, Heck, and Sonogashira reactions.
- Cyclization Reactions: Promotes intramolecular reactions to form cyclic compounds.[6]

Safety Precautions

Cesium Carbonate (Cs_2CO_3):

- Hazards: Causes serious eye damage and skin irritation.[7][8][9] May cause respiratory irritation.[8][9] Suspected of damaging fertility.[7][10] It is hygroscopic and should be stored in a tightly sealed container in a dry, well-ventilated place.[11][12]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and safety glasses with side shields or goggles.[8][10][12] Use a respirator if dust is generated.[12]
- Handling: Avoid breathing dust.[9][12] Handle in a chemical fume hood with adequate ventilation.[12]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[9][12] For skin contact, wash with plenty of soap and water.[8][12] If inhaled, move to fresh air.[8][12] If ingested, seek immediate medical attention.[12]

Dimethylformamide (DMF):

- Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child.
- PPE: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area, preferably a fume hood.
- Handling: Keep away from heat, sparks, and open flames. Avoid breathing vapors.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-aryl Benzofurans

This protocol is adapted from a study on the rapid, room-temperature synthesis of benzofuran derivatives.^{[4][5]}

Reaction Scheme:

- 2-hydroxybenzonitrile + 2-bromoacetophenone → 3-amino-2-aryl benzofuran

Materials:

- 2-hydroxybenzonitrile derivative (1.0 equiv)
- 2-bromoacetophenone derivative (1.0 equiv)
- **Cesium Carbonate** (Cs_2CO_3) (2.0 equiv)
- Dimethylformamide (DMF)

Procedure:

- To a round-bottom flask, add the 2-hydroxybenzonitrile derivative (0.5 mmol, 1.0 equiv).
- Add the 2-bromoacetophenone derivative (0.5 mmol, 1.0 equiv).
- Add **cesium carbonate** (1.0 mmol, 2.0 equiv).
- Add DMF (2.0 mL).
- Stir the reaction mixture at room temperature for 10-20 minutes.^{[4][5]}
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Protocol 2: Direct Amidation of Unactivated Esters

This protocol is based on the **cesium carbonate**-promoted amidation of esters with amino alcohols.^[13]

Reaction Scheme:

- Methyl Ester + Amino Alcohol → Amide

Materials:

- Methyl ester derivative (1.0 equiv)
- Amino alcohol derivative (2.0 equiv)
- **Cesium Carbonate** (Cs_2CO_3) (0.5 equiv)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Acetonitrile (MeCN)

Procedure:

- To a flame-dried, two-necked flask containing a magnetic stir bar, add **cesium carbonate** (0.27 mmol, 0.5 equiv) and the methyl ester derivative (0.53 mmol, 1.0 equiv).
- Add anhydrous acetonitrile (0.1 mL) and anhydrous DMF (0.2 mL).
- Stir the mixture at room temperature for 10 minutes.
- Sequentially add the amino alcohol derivative (1.06 mmol, 2.0 equiv) and anhydrous acetonitrile (0.55 mL).
- Stir the reaction at room temperature for 24 hours.^[13]
- Work up the reaction by aqueous extraction to obtain the pure product.^[13]

Quantitative Data Summary

The following tables summarize the optimization of reaction conditions and the scope of the synthesis of 3-amino-2-aryl benzofurans.

Table 1: Optimization of Reaction Conditions for Benzofuran Synthesis[4][5]

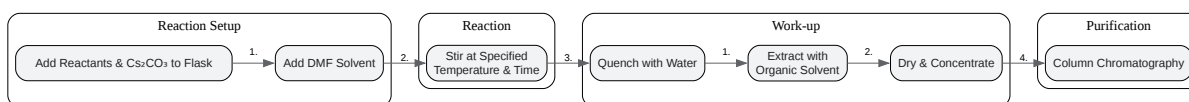
| Entry | Base (equiv) | Solvent | Temperature (°C) | Time | Yield (%) |
|-------|---------------------------------------|------------------|------------------|-----------|----------------------|
| 1 | CS ₂ CO ₃ (2.0) | DMF | Room Temp | 10-20 min | 95 |
| 2 | Na ₂ CO ₃ (2.0) | DMF | Room Temp | 2 h | Mixture of products |
| 3 | K ₂ CO ₃ (2.0) | DMF | Room Temp | 2 h | Mixture of products |
| 4 | K ₂ CO ₃ (2.0) | DMF | 100 | - | Desired product |
| 5 | Et ₃ N | DMF | Room Temp | 1 h | Acyclic intermediate |
| 6 | CS ₂ CO ₃ (1.0) | DMF | Room Temp | 10 min | Acyclic intermediate |
| 7 | CS ₂ CO ₃ (2.0) | DMSO | - | - | - |
| 8 | CS ₂ CO ₃ (2.0) | MeOH | Reflux | - | Acyclic product |
| 9 | CS ₂ CO ₃ (2.0) | H ₂ O | Reflux | - | Acyclic product |
| 10 | CS ₂ CO ₃ (2.0) | Acetone | Reflux | - | Desired product |
| 11 | CS ₂ CO ₃ (2.0) | THF | Reflux | - | Desired product |

Table 2: Substrate Scope for the Synthesis of 3-Amino-2-Aroyl Benzofuran Derivatives[4][5]

| Entry | 2-hydroxybenzonitrile | 2-bromoacetophenone | Product Yield (%) |
|-------|-----------------------------------|-----------------------|-------------------|
| 1 | R ¹ =H | R ² =H | 95 |
| 2 | R ¹ =H | R ² =4-Me | 92 |
| 3 | R ¹ =H | R ² =4-OMe | 90 |
| 4 | R ¹ =H | R ² =4-F | 93 |
| 5 | R ¹ =H | R ² =4-Cl | 91 |
| 6 | R ¹ =H | R ² =4-Br | 89 |
| 7 | R ¹ =5-Me | R ² =H | 94 |
| 8 | R ¹ =5-Cl | R ² =H | 90 |
| 9 | R ¹ =5-Br | R ² =H | 88 |
| 10 | R ¹ =3,5-di-tert-butyl | R ² =H | 85 |

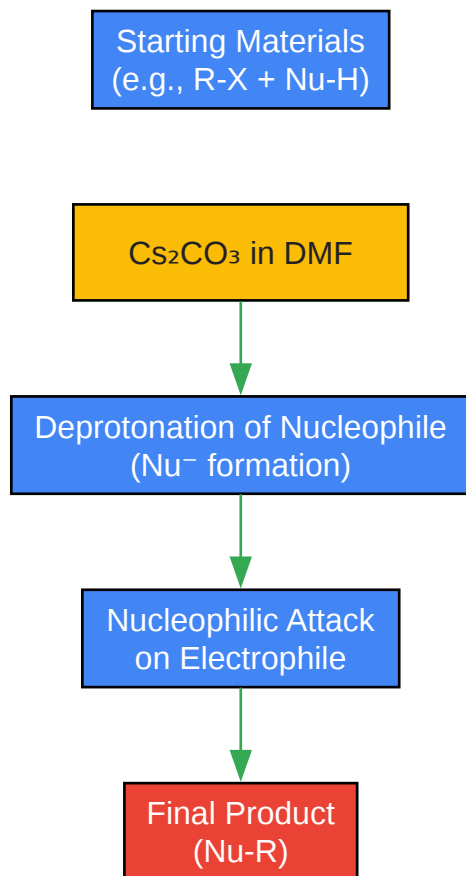
Visualized Workflows

The following diagrams illustrate the general experimental workflow and a simplified reaction pathway.



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General experimental workflow for reactions using Cs₂CO₃ in DMF.



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Simplified reaction pathway showing the role of Cs₂CO₃.

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